![molecular formula C18H16N4OS B2970425 (E)-6-(3,4-dimethylstyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 890598-06-8](/img/structure/B2970425.png)
(E)-6-(3,4-dimethylstyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Description
(E)-6-(3,4-dimethylstyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C18H16N4OS and its molecular weight is 336.41. The purity is usually 95%.
BenchChem offers high-quality (E)-6-(3,4-dimethylstyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-6-(3,4-dimethylstyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Bioactivity
Antibacterial and Antifungal Properties : A series of triazolo[3,4-b][1,3,4]thiadiazoles derivatives were synthesized and evaluated for their antibacterial and antifungal activities. These compounds demonstrated moderate to significant inhibitory activities against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Swamy et al., 2006; Gilani et al., 2011).
Anticancer Activity : Certain derivatives of triazolo[3,4-b][1,3,4]thiadiazoles were synthesized and screened for their anticancer activity against various cancer cell lines. Some compounds showed promising results, indicating their potential as anticancer agents (Chowrasia et al., 2017).
Antioxidant Properties : Research on triazolo[3,4-b][1,3,4]thiadiazoles has also explored their antioxidant properties. These studies suggest that certain derivatives can act as potent antioxidants, further broadening their potential therapeutic applications (Sunil et al., 2010).
Structural and Synthetic Advances
Novel Synthetic Routes : Innovative synthetic approaches have been developed for triazolo[3,4-b][1,3,4]thiadiazoles, offering efficient pathways to these compounds, which is crucial for their further exploration and potential application in drug development (Vaarla & Vedula, 2015).
Chemical Structure Analysis : The detailed structural analysis of triazolo[3,4-b][1,3,4]thiadiazoles, including X-ray crystallography, provides insights into their molecular configurations, which is essential for understanding their bioactivity and optimizing their properties for specific applications (Dong et al., 2002).
properties
IUPAC Name |
6-[(E)-2-(3,4-dimethylphenyl)ethenyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c1-11-4-5-14(10-12(11)2)6-7-16-21-22-17(19-20-18(22)24-16)15-8-9-23-13(15)3/h4-10H,1-3H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBXAZYTQIBFKI-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=C(OC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=C(OC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6-(3,4-dimethylstyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
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